2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide
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Overview
Description
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound derived from the isoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl bromide and methyl iodide in the presence of a base, such as sodium hydride, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like cyanide or thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding nitriles or thiocyanates.
Scientific Research Applications
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
N-Methyl-3,4-dihydroisoquinoline: Similar structure but lacks the ethyl group, leading to different chemical properties.
2-Ethyl-3,4-dihydroisoquinoline: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
113665-04-6 |
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Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C12H16N.BrH/c1-3-13-9-8-11-6-4-5-7-12(11)10(13)2;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SQLQPQDZGXOLFM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC=C2CC1)C.[Br-] |
Origin of Product |
United States |
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